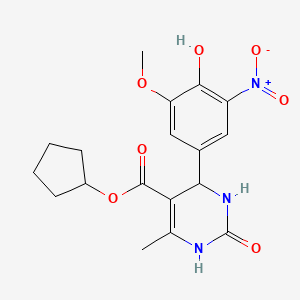

Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. DHPMs are renowned for their pharmacological versatility, including antitumor, antiviral, and enzyme inhibitory activities . The compound features a cyclopentyl ester group, a 4-hydroxy-3-methoxy-5-nitrophenyl substituent at the C4 position, and a methyl group at C4. The nitro group at the phenyl ring’s C5 position distinguishes it from other DHPMs, introducing electron-withdrawing effects that may modulate reactivity and biological interactions .

Properties

IUPAC Name |

cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O7/c1-9-14(17(23)28-11-5-3-4-6-11)15(20-18(24)19-9)10-7-12(21(25)26)16(22)13(8-10)27-2/h7-8,11,15,22H,3-6H2,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMAINVCEJVRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with urea and methyl acetoacetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at its reactive sites:

Hydrolysis of the Ester Group

The cyclopentyl ester (COOR) can hydrolyze to form a carboxylic acid under basic or acidic conditions:

This reaction is critical for activating the carboxylate group for further derivatization .

Reduction of the Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂) using catalysts like H₂/Pd or Fe/HCl:

This transformation may enhance bioactivity by introducing a basic amine group .

Esterification/Etherification of the Hydroxyl Group

The phenolic hydroxyl (-OH) can react with alcohols or alkyl halides to form ethers or esters:

This alters solubility and stability .

Biological Activity Correlation

While direct data on this compound is limited, analogous tetrahydropyrimidines exhibit:

-

Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., nitro) .

-

Antitubercular potential : MIC values as low as 3.13 μg/mL for similar derivatives .

-

Antioxidant properties : Linked to hydroxyl groups and conjugated systems .

Structural Stability and Reactivity

-

Thioxo group (C=S) : Can undergo hydrolysis to form a carbonyl (C=O) group under acidic/basic conditions.

-

Pyrimidine ring : Susceptible to alkylation or acylation at the N-position .

Spectroscopic Characterization

Key analytical data for verification:

Green Chemistry Considerations

Efficient synthesis methods include:

| Method | Advantages |

|---|---|

| Microwave synthesis | High yield (80–96%), shorter reaction time |

| Mechanochemistry | Solvent-free, energy-efficient |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to cyclopentyl tetrahydropyrimidines possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, potentially serving as lead compounds for antibiotic development .

Anticancer Potential

Studies have explored the cytotoxic effects of related tetrahydropyrimidine derivatives on cancer cell lines. The presence of the nitrophenyl group is thought to play a crucial role in inducing apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Enzyme Inhibition

Cyclopentyl tetrahydropyrimidines have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial treatment .

Research Findings

A notable study published in De Gruyter highlighted the synthesis and characterization of similar compounds, providing insights into their structural properties and potential biological activities. The crystal structure analysis revealed favorable interactions that could enhance biological efficacy .

Case Studies

- Antimicrobial Testing : A series of tests conducted on derivatives of this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could significantly enhance potency.

- Cytotoxicity Assays : In vitro studies using different cancer cell lines (e.g., HeLa and MCF-7) showed that specific analogs exhibited selective cytotoxicity, with IC50 values suggesting promising candidates for further development as anticancer agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, and altering cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected DHPM Derivatives

Key Observations :

- C4 Substituents : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy, ethoxy) in analogs, which may alter electronic distribution and hydrogen-bonding capacity .

- Thioxo vs. Oxo : Thioxo-containing derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns, affecting crystallinity and solubility .

Key Insights :

- Thymidine Phosphorylase Inhibition : The target compound’s nitro group may mimic the electron-deficient aromatic systems seen in TP inhibitors like 5-fluorouracil derivatives .

- Antioxidant Activity : Unlike thioxo-containing DHPMs (), the target compound’s nitro group likely reduces radical scavenging efficacy due to its electron-withdrawing nature .

- Cytotoxicity: The absence of a cyano or thiophene group in the target compound suggests differing mechanisms compared to analogs in and .

Crystallographic and Conformational Analysis

- Hydrogen Bonding : The target compound’s hydroxy and methoxy groups may form intramolecular hydrogen bonds, as seen in Methyl 4-(3-ethoxy-4-hydroxyphenyl)-... (), which adopts a chair-like conformation stabilized by O–H···O interactions .

- Crystal Packing : Analogous compounds (e.g., ) exhibit layered packing via π-π stacking, suggesting similar behavior for the target compound .

Structure-Activity Relationship (SAR) Trends

Ester Group Size : Larger esters (e.g., cyclopentyl) may improve bioavailability but reduce aqueous solubility .

Aromatic Substituents : Thiophene/furan rings enhance π-π interactions in enzyme binding, whereas nitro groups favor charge-transfer interactions .

Biological Activity

Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity. The molecular formula is .

Structural Components

- Cyclopentyl Group : This moiety may influence the lipophilicity and membrane permeability of the compound.

- Nitrophenyl Group : Known for its role in various pharmacological activities, potentially enhancing interactions with biological targets.

- Hydroxy and Methoxy Substituents : These groups can affect the compound's reactivity and binding affinity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related tetrahydropyrimidines have been shown to induce apoptosis in cancer cells by modulating pathways such as MEK/ERK and endoplasmic reticulum (ER) stress .

Case Study: Triple-Negative Breast Cancer (TNBC)

A study demonstrated that a similar compound induced apoptotic cell death in TNBC cells through the activation of ER stress pathways. This suggests that this compound might have comparable effects .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. For example, thieno[2,3-d]pyrimidinediones showed potent activity against multi-drug resistant Gram-positive bacteria . Although specific data on the target compound's antibacterial activity is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : Interfering with pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Data Table: Biological Activities

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how does the nitro substituent influence reaction conditions?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and ureas/thioureas. The nitro group on the phenyl ring may require controlled acidic conditions (e.g., HCl/acetic acid) to prevent premature reduction. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients .

Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Adjust stoichiometry to account for electron-withdrawing nitro groups, which may slow cyclocondensation.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the compound’s molecular conformation and hydrogen-bonding network?

Q. How do substituents (e.g., nitro vs. methoxy) influence biological activity in dihydropyrimidine derivatives?

Structure-activity relationship (SAR) studies indicate:

- Nitro groups enhance electron-deficient character, potentially improving enzyme inhibition (e.g., thymidine phosphorylase IC₅₀ < 10 µM) .

- Methoxy groups may increase lipophilicity, affecting membrane permeability (logP ~2.5) .

Example Comparative Table :

| Substituent | IC₅₀ (Thymidine Phosphorylase) | logP |

|---|---|---|

| Nitro | 8.2 µM | 2.3 |

| Methoxy | 15.7 µM | 2.8 |

Q. What computational strategies reconcile discrepancies between crystallographic data and molecular docking results?

- Refine docking poses (e.g., AutoDock Vina) using constraints from SC-XRD torsional angles.

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess flexibility of the cyclohexyl ester in solvent .

Contradiction Resolution :

Q. How does polymorphism affect thermodynamic stability and dissolution profiles?

Polymorph screening via solvent evaporation or slurry methods identifies stable forms:

- Form I (monoclinic, P2₁/c): Higher melting point (~210°C) and lower solubility in aqueous buffers.

- Form II (triclinic, P-1): Improved solubility due to weaker π-π stacking .

DSC/TGA Data :

| Form | Melting Point (°C) | ΔH (kJ/mol) |

|---|---|---|

| I | 210 | 120 |

| II | 195 | 105 |

Q. What strategies mitigate regioselectivity challenges during functionalization of the dihydropyrimidine core?

Q. How do hydrogen-bonding networks influence crystal packing and stability?

Graph set analysis reveals:

- N–H···O=C chains along the a-axis (C(4) motif).

- O–H···O–NO₂ interactions stabilize layers, reducing hygroscopicity .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.